

Application Note: Calculating Cell Viability Using a Resazurin-Based Fluorescence Assay

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Compound of Interest

Compound Name: Resazurin

Cat. No.: B115843

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Audience: Researchers, scientists, and drug development professionals.

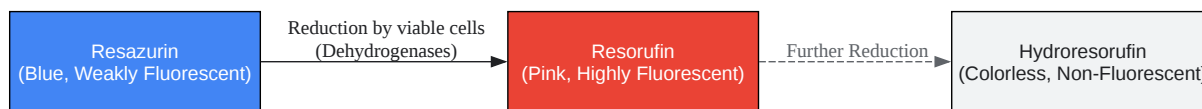
Introduction and Principle

The **Resazurin** assay is a cornerstone technique for assessing cell viability and cytotoxicity.[1] [2] It is a rapid, sensitive, and non-toxic method widely used in drug discovery and cell biology. [3] The principle is based on the reduction of the blue, weakly fluorescent dye, **Resazurin**, to the pink, highly fluorescent compound, Resorufin.[4][5] This conversion is mediated by mitochondrial, cytosolic, and microsomal dehydrogenase or reductase enzymes in metabolically active, viable cells.[3]

The resulting fluorescence intensity is directly proportional to the number of living cells in the sample.[6][7] This allows for the quantification of cell health and the cytotoxic effects of various compounds. The assay is versatile and has been successfully applied to a wide range of cell types, including mammalian, bacterial, and fungal cells.[6] Fluorescence is the preferred measurement method over absorbance due to its higher sensitivity and broader dynamic range.[8]

Biochemical Pathway

The assay relies on a two-step reduction process. Initially, **Resazurin** is irreversibly reduced to Resorufin by cellular dehydrogenases.[9] However, with prolonged incubation times or high cell densities, Resorufin can be further and reversibly reduced to the colorless, non-fluorescent hydroresorufin, which can lead to a decrease in signal.[8][9]



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Figure 1. Biochemical conversion of **Resazurin**.

Detailed Protocols

Standardization and optimization of the protocol are crucial for obtaining reliable and reproducible results.[1][2] Key parameters to optimize include cell seeding density and incubation time with the **Resazurin** reagent.[10][11]

Materials Required

- Sterile 96-well opaque-walled plates (for fluorescence)[7]
- Cell culture medium
- Phosphate-Buffered Saline (PBS) or Dulbecco's PBS (DPBS)
- **Resazurin** sodium salt
- Fluorescence microplate reader with appropriate filters (Excitation ~530-570 nm, Emission ~580-620 nm)[4]
- Sterile, light-protected container[7]

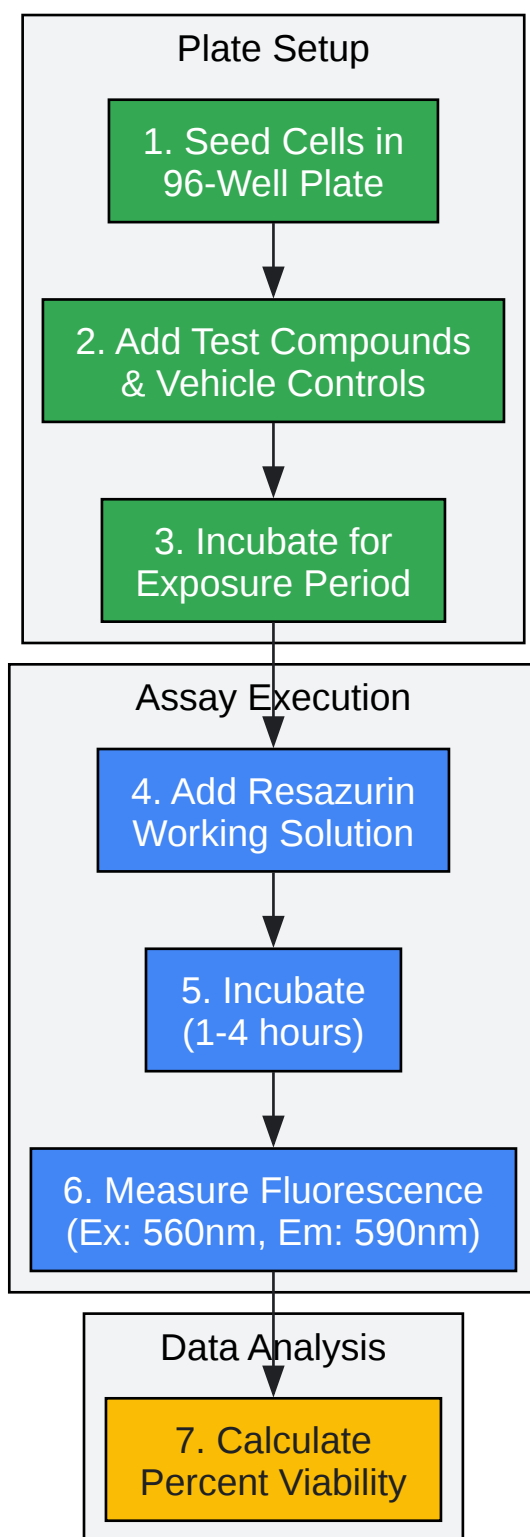
Reagent Preparation

- **Resazurin** Stock Solution (e.g., 100X): Dissolve **Resazurin** sodium salt in sterile DPBS (pH 7.4) to a desired concentration (e.g., 0.15 mg/mL).[7][12]
- Sterilization: Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[7]

- Storage: Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[\[7\]](#)
- Working Solution: On the day of the experiment, prepare a 1X working solution by diluting the stock solution in cell culture medium or PBS.

Experimental Workflow

The general workflow involves cell seeding, treatment with a test compound, addition of the **Resazurin** reagent, incubation, and measurement of the fluorescent signal.



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Figure 2. Experimental workflow for the **Resazurin** assay.

Step-by-Step Protocol

- Cell Seeding: Seed cells into a 96-well opaque plate at a pre-optimized density in a final volume of 100 μ L per well.[\[6\]](#)[\[8\]](#) Allow cells to adhere for several hours or overnight.
- Plate Layout: Prepare wells for each condition, including controls (see Table 1).
 - Blank (Background) Control: 100 μ L of cell culture medium without cells. This is used to measure background fluorescence.[\[6\]](#)
 - Negative (Vehicle) Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound. This represents 100% viability.
 - Positive Control: Cells treated with a known cytotoxic agent to induce cell death. This represents 0% viability.
 - Test Wells: Cells treated with various concentrations of the test compound.
- Compound Addition: Add the test compounds and vehicle controls to the appropriate wells.
- Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
- **Resazurin** Addition: Add 10-20 μ L of the **Resazurin** working solution to each well, including the blank controls.[\[6\]](#)[\[7\]](#)
- Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[\[7\]](#) The optimal time depends on the cell type and density and should be determined experimentally.[\[11\]](#)
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[\[8\]](#)

Data Presentation and Calculation

Proper data handling is essential for accurate viability assessment. All quantitative data should be summarized in structured tables for clarity and easy comparison.

Table 1: Example 96-Well Plate Layout

Well	1	2	3	4	5-7	8-10	11	12
A-C	Blank	Vehicle	Positive	Cmpd 1	Cmpd 2	Cmpd 3	Cmpd 4	Cmpd 5
D-F	Blank	Vehicle	Positive	Cmpd 1	Cmpd 2	Cmpd 3	Cmpd 4	Cmpd 5

Cmpd = Compound

Table 2: Sample Raw Fluorescence Data (Relative Fluorescence Units - RFU)

Condition	Replicate 1	Replicate 2	Replicate 3	Average RFU
Blank (Medium Only)	510	505	515	510
Vehicle Control (100% Viability)	45,820	46,150	45,980	45,983

| Test Compound (50 µM) | 23,110 | 23,540 | 23,260 | 23,303 |

Calculation of Percent Viability

- Subtract Background: First, subtract the average fluorescence value of the blank controls from all experimental wells.[\[13\]](#)
- Normalize to Controls: Calculate the percentage of viability for each test sample relative to the vehicle control.

The formula for calculating percent viability is:

$$\% \text{ Viability} = ((\text{RFUSample} - \text{RFUBlank}) / (\text{RFUVehicle Control} - \text{RFUBlank})) * 100$$

Table 3: Example Calculation of Cell Viability

Step	Calculation	Value
1. Corrected Vehicle Control RFU	45,983 (Avg Vehicle) - 510 (Avg Blank)	45,473
2. Corrected Sample RFU	23,303 (Avg Sample) - 510 (Avg Blank)	22,793

| 3. Percent Viability | $(22,793 / 45,473) * 100$ | 50.1% |

This result indicates that the test compound at a 50 μ M concentration reduced the cell viability to approximately 50.1% compared to the untreated vehicle control.

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